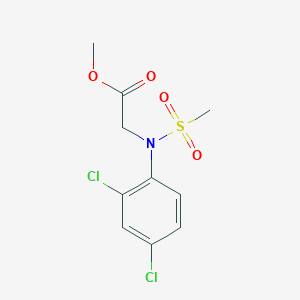

Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate

描述

属性

IUPAC Name |

methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO4S/c1-17-10(14)6-13(18(2,15)16)9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSMQXCKTVPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate typically involves the reaction of 2,4-dichloroaniline with methylsulfonyl chloride to form an intermediate, which is then reacted with glycine methyl ester. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.

Reduction: Reduction reactions may target the chlorinated aromatic ring.

Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Dechlorinated aromatic compounds.

Substitution: Substituted aromatic compounds with different functional groups.

科学研究应用

Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions due to its structural features.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition or activation of specific biochemical processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following compounds share the core glycinate ester structure but differ in substituent type, position, and functional groups:

Key Observations:

- Substituent Effects: Chlorine vs. Methoxy: The 2,4-dichloro derivative exhibits strong electron-withdrawing effects, enhancing electrophilicity at the glycinate ester. Positional Isomerism: The 3,4-dichloro isomer (CAS 432007-40-4) may exhibit distinct steric and electronic properties compared to the 2,4-dichloro variant, influencing binding affinity in biological systems .

Sulfonyl Group Variations :

Availability and Commercial Status

- Specialty Chemicals : The 3,4-dichloro and tosyl-substituted analogs remain accessible through suppliers like MolCore and AngeneChemical, catering to pharmaceutical and niche research needs .

生物活性

Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Formula

- Molecular Formula : C₉H₈Cl₂N₂O₄S

- Molecular Weight : 293.14 g/mol

Structural Features

The compound features a dichlorophenyl group and a methylsulfonyl moiety attached to a glycine backbone. This structural configuration is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Streptococcus mutans | Effective |

Case Study: Antibacterial Screening

In a focused study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Streptococcus mutans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of the compound.

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 25 | Unpublished data |

| MCF-7 (breast cancer) | 30 | Unpublished data |

These findings suggest that while the compound shows promise as an antimicrobial agent, its cytotoxic effects on human cell lines necessitate further investigation to evaluate therapeutic windows.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial growth.

Interaction with Enzymes

Research indicates that the compound may inhibit key enzymes involved in bacterial metabolism, although specific targets remain to be fully elucidated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。